molecular formula C10H13NO2 B8061087 Methyl 3-isopropylpicolinate

Methyl 3-isopropylpicolinate

Cat. No.: B8061087
M. Wt: 179.22 g/mol
InChI Key: OAPCVBJLNVOCLL-UHFFFAOYSA-N
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Description

Methyl 3-isopropylpicolinate is a methyl ester derivative of 3-isopropylpicolinic acid, characterized by a pyridine ring substituted with an isopropyl group at the 3-position and a methyl ester moiety at the 2-position. Pyridine-based esters are often employed as intermediates in organic synthesis due to their reactivity and tunable physicochemical properties .

Properties

IUPAC Name

methyl 3-propan-2-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)8-5-4-6-11-9(8)10(12)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPCVBJLNVOCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isopropylpicolinate typically involves the esterification of 3-isopropylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of

Comparison with Similar Compounds

The following analysis compares Methyl 3-isopropylpicolinate with structurally related compounds, emphasizing substituent effects, ester groups, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Ester Group Substituents Identified Uses
This compound Not provided C₁₀H₁₃NO₂ Methyl 3-isopropyl Research (inferred)
Ethyl 3-isopropylpicolinate 2119467-73-9 C₁₁H₁₅NO₂ Ethyl 3-isopropyl Supplier listings
Methyl 3-amino-6-methoxypicolinate 938439-54-4 C₉H₁₂N₂O₃ Methyl 3-amino, 6-methoxy Laboratory research
β-Picoline (3-methylpyridine) 108-99-6 C₆H₇N N/A 3-methyl Industrial synthesis
Substituent Effects on Physicochemical Properties
  • This could influence its suitability in catalytic reactions or ligand design . Amino and methoxy groups in Methyl 3-amino-6-methoxypicolinate increase polarity, enhancing solubility in polar solvents but possibly limiting volatility compared to the isopropyl-substituted analog .
  • Ester Group Influence: Methyl esters (e.g., this compound) typically exhibit higher volatility than ethyl esters (e.g., Ethyl 3-isopropylpicolinate), making them preferable in gas chromatography applications (as seen in methyl esters of diterpenoids in ) . Ethyl esters may offer improved stability in certain reaction conditions due to reduced electrophilicity of the ester carbonyl group .

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